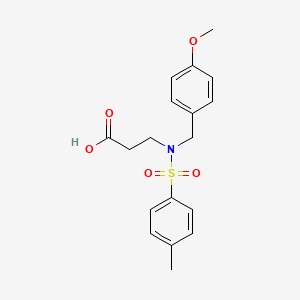
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a compound that combines biotin, polyethylene glycol (PEG), and tert-butoxycarbonyl (Boc) groups. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer known for its biocompatibility and solubility-enhancing properties. Boc groups are protective groups used in organic synthesis to protect amines from unwanted reactions. This compound is used in various scientific and industrial applications, particularly in bioconjugation and drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc) typically involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with PEG4, a tetraethylene glycol chain, under mild conditions to form biotin-PEG4.
Boc Protection: The final step involves the introduction of Boc groups to the PEG4 chain. This is achieved by reacting the biotin-PEG4 with Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-(Biotin-PEG4)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale activation of biotin: using NHS.
PEGylation: using PEG4 under controlled conditions to ensure high yield and purity.
Boc protection: using Boc anhydride and a suitable base, followed by purification steps such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-Boc) undergoes several types of chemical reactions:
Substitution Reactions: The Boc groups can be removed under acidic conditions to expose the amine groups, which can then participate in further substitution reactions.
Coupling Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in bioconjugation techniques.
Click Chemistry: The PEG chains can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form stable triazole linkages.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.
Coupling Reagents: NHS and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for biotin activation.
Click Chemistry Reagents: Copper(I) catalysts are used for azide-alkyne cycloaddition reactions.
Major Products Formed
Deprotected Amine: Removal of Boc groups yields free amine groups.
Biotin-Streptavidin Complex: Biotin forms a strong complex with streptavidin.
Triazole Linkages: Click chemistry reactions yield triazole-linked products.
科学研究应用
N-(Biotin-PEG4)-N-bis(PEG4-Boc) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and detection of biomolecules through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the production of diagnostic kits and biosensors due to its biocompatibility and functional versatility.
作用机制
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-Boc) involves several key interactions:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chains enhance the solubility and stability of the compound, reducing immunogenicity and increasing circulation time in biological systems.
Boc Protection: The Boc groups protect amine functionalities during synthesis and can be removed under controlled conditions to expose reactive sites.
相似化合物的比较
N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be compared with other biotin-PEG derivatives:
N-(Biotin-PEG4)-N-bis(PEG4-NHS): This compound has NHS ester groups instead of Boc, making it more reactive towards amines.
N-(Biotin-PEG4)-N-bis(PEG4-Azide): Contains azide groups, allowing for click chemistry reactions with alkynes.
N-(Biotin-PEG4)-N-bis(PEG4-Alkyne): Features alkyne groups for click chemistry with azides.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of biotin, PEG, and Boc groups makes it a valuable tool for bioconjugation, drug delivery, and diagnostic applications. The compound’s ability to undergo various chemical reactions and its compatibility with biological systems highlight its importance in scientific research and industrial processes.
属性
分子式 |
C50H94N4O18S |
|---|---|
分子量 |
1071.4 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43-,47-/m0/s1 |
InChI 键 |
QEABYHYXLPQXGZ-DPPJWZTGSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)
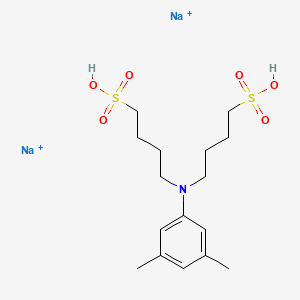
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
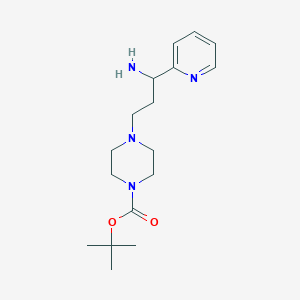
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)

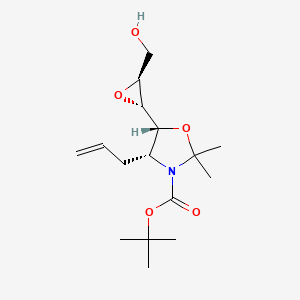
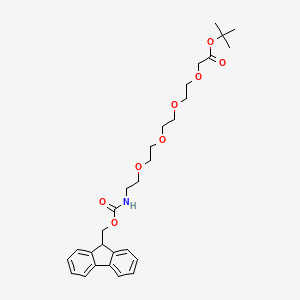
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
